molecular formula C11H20N2O3 B2829865 methyl N-(pyrrolidin-1-ylcarbonyl)valinate CAS No. 1009698-17-2

methyl N-(pyrrolidin-1-ylcarbonyl)valinate

Cat. No. B2829865
CAS RN: 1009698-17-2
M. Wt: 228.292
InChI Key: WRWKOKRJJBECJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl N-(pyrrolidin-1-ylcarbonyl)valinate” is a chemical compound with the molecular formula C11H20N2O3 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of “methyl N-(pyrrolidin-1-ylcarbonyl)valinate” is characterized by a pyrrolidine ring, a carbonyl group, and a valinate group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl N-(pyrrolidin-1-ylcarbonyl)valinate” are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. These can include intermolecular cyclization reactions .

Scientific Research Applications

Antibacterial Activity

Valnemulin demonstrates potent antibacterial effects. It inhibits protein synthesis by binding to the 50S ribosomal subunit in bacterial cells. As a result, it is effective against Gram-positive bacteria, including Clostridium spp., Staphylococcus spp., and Streptococcus spp. Researchers have explored its use in veterinary medicine to combat swine dysentery and other bacterial infections .

Anticancer Potential

Although valnemulin’s primary application lies in veterinary medicine, some studies have investigated its potential anticancer properties. It appears to modulate cell growth and apoptosis pathways, making it an interesting candidate for further research. However, more studies are needed to fully understand its impact on cancer cells .

Anti-inflammatory Effects

Valnemulin exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokines and enzymes. This property could be relevant in treating inflammatory conditions, although its clinical use in humans remains limited .

Antidepressant Activity

While not extensively studied, valnemulin has shown antidepressant effects in animal models. It may influence neurotransmitter systems related to mood regulation. Further investigations are necessary to explore its potential as an antidepressant agent .

Antiviral Properties

Valnemulin has demonstrated antiviral activity against certain viruses, including hepatitis C virus (HCV). Its mechanism of action involves interfering with viral replication. However, clinical applications for HCV treatment are still under investigation .

Industrial Applications

Beyond its pharmaceutical uses, valnemulin finds applications in animal husbandry. It serves as a growth promoter and helps control respiratory diseases in livestock. Additionally, it contributes to improved feed efficiency and overall health .

M. Asif & S. Alghamdi. “An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.” Russian Journal of Organic Chemistry, Volume 57, pages 1700–1718 (2021). Read more

Future Directions

Pyrrolidine derivatives, such as “methyl N-(pyrrolidin-1-ylcarbonyl)valinate”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring new synthetic methods, studying their biological activities, and developing new drugs based on these compounds.

properties

IUPAC Name

methyl 3-methyl-2-(pyrrolidine-1-carbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(2)9(10(14)16-3)12-11(15)13-6-4-5-7-13/h8-9H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKOKRJJBECJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(pyrrolidin-1-ylcarbonyl)valinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.